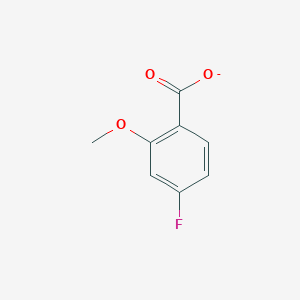

4-Fluoro-2-methoxybenzoate

Description

BenchChem offers high-quality 4-Fluoro-2-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H6FO3- |

|---|---|

Molecular Weight |

169.13 g/mol |

IUPAC Name |

4-fluoro-2-methoxybenzoate |

InChI |

InChI=1S/C8H7FO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)/p-1 |

InChI Key |

UUQDNAPKWPKHMK-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Methyl 4-Fluoro-2-methoxybenzoate

Abstract

This technical guide provides an in-depth exploration of the chemical and physical properties of Methyl 4-fluoro-2-methoxybenzoate and its parent carboxylic acid, 4-Fluoro-2-methoxybenzoic acid. These fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science, serving as versatile building blocks for the synthesis of complex molecular architectures.[1] The strategic incorporation of a fluorine atom and a methoxy group onto the benzoate scaffold imparts unique electronic and steric properties, influencing the molecule's reactivity, metabolic stability, and binding interactions.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the core physicochemical properties, spectroscopic data, synthesis protocols, and safety information for these compounds.

Introduction and Significance

Methyl 4-fluoro-2-methoxybenzoate (and its parent acid) belongs to a class of fluorinated benzoic acid derivatives that have become indispensable in modern drug discovery. The presence of a fluorine atom can significantly alter a molecule's properties, including its lipophilicity, pKa, and metabolic stability, which are critical parameters in the design of new therapeutic agents.[2][3] The methoxy group further modulates the electronic environment of the aromatic ring, influencing its reactivity in subsequent synthetic transformations. These compounds are primarily utilized as intermediates in the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands.[1]

Physicochemical Properties

The physical and chemical properties of Methyl 4-fluoro-2-methoxybenzoate and 4-Fluoro-2-methoxybenzoic acid are summarized in the table below. These properties are crucial for their handling, storage, and application in various experimental setups.

| Property | Methyl 4-fluoro-2-methoxybenzoate | 4-Fluoro-2-methoxybenzoic acid |

| Molecular Formula | C₉H₉FO₃[4] | C₈H₇FO₃[5][6][7][8] |

| Molecular Weight | 184.16 g/mol | 170.14 g/mol [5][6] |

| CAS Number | 204707-42-6[4][9] | 395-82-4[5][6][7] |

| Appearance | Solid | White to off-white crystalline powder[1][6][8] |

| Melting Point | Not specified | 135-139 °C[6] |

| Boiling Point | Not specified | Not specified |

| Density | Not specified | Not specified |

| Solubility | Soluble in common organic solvents | Sparingly soluble in water[1] |

| Storage | Room temperature[4] | Room temperature, in a cool, dark place (<15°C recommended)[6] |

Spectroscopic Analysis

The structural elucidation of Methyl 4-fluoro-2-methoxybenzoate and its parent acid relies on a combination of spectroscopic techniques. Below is a summary of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1 ¹H NMR Spectroscopy

The proton NMR spectrum of Methyl 4-fluoro-2-methoxybenzoate is expected to show distinct signals for the aromatic protons and the two methoxy groups. The aromatic region will display a complex splitting pattern due to the fluorine-proton and proton-proton couplings.

-

Aromatic Protons (3H): Expected in the range of 6.7-8.0 ppm. The proton ortho to the ester will be the most deshielded. The fluorine at position 4 will cause characteristic splitting of the signals for the protons at positions 3 and 5.

-

Ester Methyl Protons (3H): A singlet expected around 3.9 ppm.

-

Methoxy Protons (3H): A singlet expected around 3.8 ppm.

For 4-Fluoro-2-methoxybenzoic acid , the spectrum will be similar, with the notable absence of the ester methyl signal and the presence of a broad singlet for the carboxylic acid proton, typically above 10 ppm, which may vary in position depending on the solvent and concentration.[10]

3.1.2 ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework.

-

Carbonyl Carbon (C=O): Expected around 165-170 ppm.

-

Aromatic Carbons (6C): Expected in the range of 100-165 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). The carbons ortho and meta to the fluorine will also show smaller couplings.

-

Ester Methyl Carbon: Expected around 52 ppm.

-

Methoxy Carbon: Expected around 56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

-

C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A broad absorption band is expected around 1680-1710 cm⁻¹.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, overlapping with C-H stretches.

-

C-O Stretch: Bands in the region of 1250-1300 cm⁻¹ (for the ester and ether) and 1000-1100 cm⁻¹ (for the ether).

-

C-F Stretch: A strong absorption is expected in the range of 1000-1100 cm⁻¹.

-

Aromatic C-H Stretch: Signals are expected just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of Methyl 4-fluoro-2-methoxybenzoate is expected to show a molecular ion peak (M⁺) at m/z = 184. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, m/z = 153) and the carbomethoxy group (-COOCH₃, m/z = 125).

Synthesis and Reactivity

Synthesis of 4-Fluoro-2-methoxybenzoic Acid

The synthesis of 4-Fluoro-2-methoxybenzoic acid typically starts from commercially available salicylic acid derivatives. A general synthetic approach involves the selective fluorination and methylation of a 2-hydroxybenzoic acid precursor.[1]

Protocol 1: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid (a precursor)

This protocol describes the synthesis of a key intermediate, 4-fluorosalicylic acid, from 2,4-difluorobenzoic acid.[11]

Materials:

-

2,4-Difluorobenzoic acid

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO)

-

Concentrated hydrochloric acid (HCl)

-

Ice water

Procedure:

-

In a four-neck flask, dissolve 2,4-difluorobenzoic acid (1 equivalent) and sodium hydroxide (2 equivalents) in dimethyl sulfoxide.[11]

-

Heat the mixture to 130 °C and maintain the reaction for approximately 8 hours, monitoring the progress by thin-layer chromatography (TLC).[11]

-

After the reaction is complete, cool the mixture to room temperature.[11]

-

Slowly pour the reaction solution into a large volume of ice water.[11]

-

Adjust the pH to 2-3 with concentrated hydrochloric acid, ensuring the temperature does not exceed 20 °C.[11]

-

A large amount of solid will precipitate. Continue stirring for 2 hours.[11]

-

Collect the solid by vacuum filtration and wash the filter cake with water.[11]

-

Dry the resulting white solid under reduced pressure at 60 °C for 12 hours to obtain 4-fluorosalicylic acid.[11]

The subsequent step would involve the methylation of the hydroxyl group to a methoxy group using a suitable methylating agent like methyl iodide or dimethyl sulfate.

Synthesis of Methyl 4-Fluoro-2-methoxybenzoate

The most common method for synthesizing Methyl 4-fluoro-2-methoxybenzoate is through the Fischer esterification of the parent carboxylic acid.[12][13]

Protocol 2: Fischer Esterification of 4-Fluoro-2-methoxybenzoic Acid

This protocol provides a general procedure for the acid-catalyzed esterification of a benzoic acid derivative.[14][15]

Materials:

-

4-Fluoro-2-methoxybenzoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Diethyl ether or ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-Fluoro-2-methoxybenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (10-20 equivalents).[15]

-

Carefully add a catalytic amount of concentrated sulfuric acid (0.1 equivalents) to the mixture while stirring.[15]

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours, monitoring the reaction progress by TLC.[15]

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.[15]

-

Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.[15]

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[15]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 4-fluoro-2-methoxybenzoate.[15]

-

If necessary, purify the crude product by column chromatography on silica gel or recrystallization.

Reactivity

The reactivity of Methyl 4-fluoro-2-methoxybenzoate is dictated by its functional groups: the ester, the methoxy group, and the fluorinated aromatic ring.

-

Ester Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

-

Amide Formation: The ester can react with amines to form the corresponding amides.

-

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Electrophilic Aromatic Substitution: The aromatic ring can undergo further electrophilic substitution, with the positions of substitution directed by the existing methoxy and fluoro groups. The methoxy group is an activating, ortho-para director, while the fluorine is a deactivating, ortho-para director.

-

Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by strong nucleophiles under certain conditions, although this is generally difficult on an electron-rich aromatic ring.

Applications in Research and Development

Methyl 4-fluoro-2-methoxybenzoate and its parent acid are valuable intermediates in the synthesis of a wide range of compounds, particularly in the pharmaceutical industry.

-

Drug Discovery: These compounds serve as building blocks for the synthesis of kinase inhibitors, catalysts, and other pharmaceutical intermediates.[9] The presence of fluorine can enhance the metabolic stability and binding affinity of drug candidates.[2][3]

-

Materials Science: They are also used in the synthesis of fluorinated polymers and other specialty chemicals.[1]

Safety and Handling

Based on available safety data for 4-Fluoro-2-methoxybenzoic acid, these compounds should be handled with care.

-

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1][6]

-

Precautions:

-

Wear suitable protective clothing, gloves, and eye/face protection.[1]

-

Use in a well-ventilated area.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

Eyes: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

-

Skin: Wash with plenty of soap and water.

-

Ingestion: If swallowed, seek medical attention.

-

Inhalation: Move to fresh air.

-

Always consult the latest Safety Data Sheet (SDS) before handling these chemicals.

Conclusion

Methyl 4-fluoro-2-methoxybenzoate and 4-Fluoro-2-methoxybenzoic acid are important fluorinated building blocks with a range of applications in scientific research and development. Their unique physicochemical and spectroscopic properties, a result of the interplay between the fluoro, methoxy, and carboxyl/ester functional groups, make them valuable tools for the synthesis of novel compounds with tailored properties. This guide provides a comprehensive overview to assist researchers in their effective and safe utilization.

References

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Unknown Source. (n.d.).

-

Jiang, M., et al. (2011). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o349. Retrieved from [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11). Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

PureSynth. (n.d.). 4-Fluoro-2-Methoxybenzoic Acid 98.0%(GC). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

- Google Patents. (n.d.). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.

-

NIST. (n.d.). Benzoic acid, 4-fluoro-. Retrieved from [Link]

- Unknown Source. (2011, July 31). CHEM254 Experiment 06 Synthesis of Novel Esters.

- Journal of Medicinal Chemistry. (2022). Fluorine in drug discovery: Role, design and case studies.

-

SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Wired Chemist. (n.d.). methyl 4-methoxybenzoate Proton Full Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid.... Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Methyl 4-fluorobenzoate [webbook.nist.gov]

- 3. Methyl 4-fluoro-2-methylbenzoate | C9H9FO2 | CID 2782181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. 4-Fluoro-2-methoxybenzoic acid | CAS 395-82-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 4-Fluoro-2-methoxybenzoic Acid | 395-82-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. pure-synth.com [pure-synth.com]

- 8. 4-Fluoro-2-methoxybenzoic Acid | CymitQuimica [cymitquimica.com]

- 9. Methyl 4-fluoro-2-methoxybenzoate, 97+%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 10. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 12. Fischer Esterification [organic-chemistry.org]

- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Monograph: 4-Fluoro-2-methoxybenzoate (CAS 395-82-4)

The following technical guide details the chemical identity, synthesis, and application of 4-Fluoro-2-methoxybenzoic acid (CAS 395-82-4).

Core Scaffold for Kinase Inhibitors and CNS Active Agents

Executive Summary

4-Fluoro-2-methoxybenzoic acid (CAS 395-82-4) is a critical fluorinated aromatic building block used extensively in medicinal chemistry. Its structural motif—an electron-withdrawing fluorine atom para to the carboxyl group and an electron-donating methoxy group at the ortho position—creates a unique electronic push-pull system. This electronic environment modulates the acidity (pKa) of the carboxylate and the lipophilicity (LogP) of the molecule, making it an ideal scaffold for optimizing drug-target interactions, particularly in EGFR inhibitors (e.g., Osimertinib precursors) and 5-HT3 receptor antagonists .

This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application in drug development.

Chemical Identity & Physical Properties[1][2][3][4][5]

| Property | Data |

| Chemical Name | 4-Fluoro-2-methoxybenzoic acid |

| Synonyms | 4-Fluoro-o-anisic acid; 2-Methoxy-4-fluorobenzoic acid |

| CAS Number | 395-82-4 |

| Molecular Formula | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 135–139 °C |

| Boiling Point | 266.9 °C (at 760 mmHg) |

| Density | 1.307 g/cm³ |

| pKa (Predicted) | 3.65 ± 0.10 (Acidic due to F-induction) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

Synthetic Pathways

The synthesis of CAS 395-82-4 typically follows two primary methodologies depending on the scale and available starting materials: the Nucleophilic Aromatic Substitution (SNAr) route (Industrial) and the Metal-Halogen Exchange route (Laboratory/Medicinal).

Method A: The SNAr / Methylation Route (Industrial)

This method utilizes 2,4-difluorobenzoic acid.[1][2] The ortho-fluorine is selectively displaced by a hydroxide nucleophile due to the directing effect of the carboxylate group, followed by O-methylation.

-

Hydrolysis: 2,4-Difluorobenzoic acid is treated with NaOH in DMSO at elevated temperatures (130°C). The ortho-position is activated for SNAr by the electron-withdrawing carboxyl group, yielding 4-fluorosalicylic acid (4-fluoro-2-hydroxybenzoic acid).

-

Methylation: The resulting phenol is selectively O-methylated using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) in the presence of a weak base (e.g., K₂CO₃) to afford the target 4-fluoro-2-methoxybenzoic acid.

Method B: Metal-Halogen Exchange (Laboratory)

This route offers high regioselectivity and is preferred when 4-fluoro-2-bromoanisole is available.

-

Lithiation: 4-Fluoro-2-bromoanisole is treated with n-Butyllithium (n-BuLi) in dry THF at -78°C to generate the aryllithium intermediate.

-

Carboxylation: The intermediate is quenched with dry CO₂ (gas or dry ice) to introduce the carboxyl group.

-

Workup: Acidification yields the pure benzoic acid derivative.

Synthesis Workflow Diagram

The following diagram illustrates the two primary synthetic pathways and their convergence.

Figure 1: Dual synthetic pathways for 4-Fluoro-2-methoxybenzoic acid via SNAr (left) and Lithiation (right).[1][3]

Reactivity & Derivatization

In drug discovery, CAS 395-82-4 serves as a versatile scaffold. Its reactivity profile allows for the construction of complex heterocycles and pharmacophores.

Core Transformations

-

Amide Coupling: The carboxylic acid is readily converted to amides using standard coupling reagents (HATU, EDC/HOBt). This is the primary route for linking the scaffold to amine-bearing pharmacophores (e.g., in 5-HT3 antagonists).

-

Curtius Rearrangement: Treatment with Diphenylphosphoryl azide (DPPA) converts the acid to the isocyanate, which hydrolyzes to 4-Fluoro-2-methoxyaniline (CAS 450-91-9). This aniline is a key intermediate for Osimertinib (Tagrisso) analogs.

-

Electrophilic Aromatic Substitution: The 5-position (para to the methoxy, meta to the acid) is activated for nitration. Nitration of the aniline derivative yields 4-fluoro-2-methoxy-5-nitroaniline , a critical precursor for EGFR T790M inhibitors.

Reactivity Map

Figure 2: Downstream chemical space and derivatization of the 4-Fluoro-2-methoxybenzoate scaffold.

Applications in Drug Development[1][4][12]

Kinase Inhibitors (EGFR)

The 4-fluoro-2-methoxy motif is a "privileged structure" in kinase inhibitors. The methoxy group provides a hydrogen bond acceptor for the kinase hinge region or solvent front, while the fluorine atom modulates metabolic stability (blocking P450 oxidation at the para-position) and electronic properties.

-

Mechanism: The acid is converted to the aniline, which is then elaborated into the pyrimidine or quinazoline core of 3rd-generation EGFR inhibitors (e.g., covalent inhibitors targeting T790M mutations).

5-HT3 Receptor Antagonists

Benzoic acid derivatives in this class are often coupled with bicyclic amines (e.g., tropane or quinuclidine derivatives). The 2-methoxy group locks the conformation of the amide bond via intramolecular hydrogen bonding, which is critical for receptor binding affinity.

Agrochemicals

The scaffold exhibits fungicidal activity. Derivatives have been explored as inhibitors of mycelial growth in plant pathogens, specifically Botrytis cinerea.

Safety & Handling (MSDS Highlights)

While valuable, CAS 395-82-4 is a chemical irritant and must be handled with appropriate safety protocols.

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (H335 - Respiratory Irritation)

-

-

Handling Protocol: Use in a fume hood with nitrile gloves and safety goggles. Avoid dust formation.

-

Storage: Store at room temperature (15-25°C) in a tightly sealed container, away from strong oxidizing agents.

References

-

PureSynth . (2025). 4-Fluoro-2-Methoxybenzoic Acid 98.0%(GC) Technical Data. Retrieved from

-

ChemicalBook . (2019).[4] Synthesis of 4-Fluoro-2-methoxyaniline and its application in AZD7594. Retrieved from

-

National Institutes of Health (NIH) . (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid: Crystal structure and RXR antagonist potential. Retrieved from

-

Google Patents . (2022). Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline (Osimertinib Intermediate). WO2018207120A1. Retrieved from

-

TCI Chemicals . (2024). Safety Data Sheet: 4-Fluoro-2-methoxybenzoic Acid. Retrieved from

Sources

- 1. 2,4-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. 4-fluoro-2-methoxy-aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methoxybenzoic acid is a valuable substituted aromatic compound that serves as a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials.[1] Its structure, featuring a carboxylic acid, a methoxy group, and a fluorine atom on a benzene ring, offers multiple points for chemical modification, making it a versatile intermediate in medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly influence the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug candidates. This guide provides a comprehensive overview of the most effective synthetic strategy for 4-Fluoro-2-methoxybenzoic acid, focusing on the underlying chemical principles, a detailed experimental protocol, and practical insights for successful execution.

Synthetic Strategies: A Comparative Overview

Several synthetic routes can be envisioned for the preparation of 4-Fluoro-2-methoxybenzoic acid. These generally fall into two main categories: functional group manipulation on a pre-existing substituted benzene ring, or the construction of the substituted ring system.

One possible approach involves the selective fluorination and methylation of a 2-hydroxybenzoic acid precursor.[1] However, achieving regioselective fluorination can be challenging and may require specialized and expensive fluorinating agents. Another strategy could involve functional group interconversions starting from a halogenated precursor, such as a bromo- or iodo-substituted fluoroanisole, followed by introduction of the carboxylic acid moiety, for instance, via a Grignard reaction or a palladium-catalyzed carbonylation.

After careful consideration of efficiency, regioselectivity, and the availability of starting materials, the most robust and widely applicable method for the synthesis of 4-Fluoro-2-methoxybenzoic acid is the directed ortho-lithiation of 3-fluoroanisole followed by carboxylation . This method offers excellent control over the position of the incoming carboxyl group, leading to a high yield of the desired isomer.

The Recommended Synthetic Pathway: Directed Ortho-lithiation of 3-Fluoroanisole

The directed ortho-lithiation (DoM) is a powerful tool in organic synthesis for the regioselective functionalization of aromatic rings.[2] The strategy relies on the presence of a "directed metalation group" (DMG) on the aromatic ring, which coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi), and directs the deprotonation to the adjacent ortho position.

In the case of 3-fluoroanisole, the methoxy group (-OCH₃) serves as an effective DMG. The lone pair of electrons on the oxygen atom coordinates to the lithium atom of n-BuLi, bringing the butyl group in close proximity to the ortho protons at the C2 and C6 positions. The fluorine atom at the C3 position exerts a significant influence on the regioselectivity of the deprotonation. Due to its electron-withdrawing inductive effect, the fluorine atom increases the acidity of the adjacent protons. Consequently, the proton at the C2 position is significantly more acidic than the proton at the C6 position, leading to highly selective deprotonation at the C2 position.

The subsequent step involves quenching the resulting aryllithium intermediate with an electrophile, in this case, carbon dioxide (in the form of dry ice), to introduce the carboxylic acid group. Acidic workup then yields the final product, 4-Fluoro-2-methoxybenzoic acid.

Visualizing the Workflow

Caption: Synthetic workflow for 4-Fluoro-2-methoxybenzoic acid.

Detailed Experimental Protocol

This protocol is a self-validating system, where careful execution of each step under the prescribed conditions is critical for achieving the desired outcome.

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3-Fluoroanisole | C₇H₇FO | 126.13 | 10.0 g | 79.3 mmol | Starting material |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | Dry, freshly distilled |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 35 mL | 87.5 mmol | Pyrophoric, handle with care |

| Dry Ice (solid CO₂) | CO₂ | 44.01 | ~100 g | - | Crushed into small pieces |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - | For extraction |

| 2 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - | For acidification |

| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | 50 mL | - | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying |

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.

-

Initial Charging: The flask is charged with 3-fluoroanisole (10.0 g, 79.3 mmol) and anhydrous THF (200 mL) via a syringe under a positive pressure of nitrogen.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (2.5 M in hexanes, 35 mL, 87.5 mmol) is added dropwise to the stirred solution via a syringe over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C. The solution may turn a pale yellow to orange color. The mixture is stirred at -78 °C for an additional 2 hours.

-

Carboxylation: The reaction mixture is then slowly transferred via a cannula to a separate flask containing a vigorously stirred slurry of crushed dry ice (~100 g) in diethyl ether (100 mL) under a nitrogen atmosphere. The addition should be done at a rate that maintains the temperature below -60 °C.

-

Quenching and Workup: After the addition is complete, the cooling bath is removed, and the mixture is allowed to warm to room temperature overnight, allowing the excess CO₂ to sublime. The resulting mixture is then quenched with 2 M HCl until the aqueous layer is acidic (pH ~1-2).

-

Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

Washing and Drying: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford 4-Fluoro-2-methoxybenzoic acid as a white to off-white crystalline solid.

Mechanism and Rationale: An In-depth Look

The success of this synthesis hinges on the principles of directed ortho-metalation. The coordination of the Lewis acidic lithium atom of n-BuLi to the Lewis basic oxygen atom of the methoxy group is the crucial initial step. This pre-coordination complex brings the organolithium reagent into close proximity to the ortho protons.

The regioselectivity of the deprotonation is then governed by a combination of electronic and steric factors. The electron-withdrawing nature of the fluorine atom at the 3-position significantly increases the acidity of the proton at the 2-position through a through-bond inductive effect. This makes the C2-H bond more susceptible to deprotonation by the strong base. While the C6 proton is also ortho to the directing methoxy group, it lacks the additional activation provided by the adjacent fluorine atom.

The carboxylation step proceeds via the nucleophilic attack of the highly reactive aryllithium intermediate on the electrophilic carbon atom of carbon dioxide. This forms a lithium carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Visualizing the Mechanism

Sources

An In-Depth Technical Guide to the Structural Analogs of 4-Fluoro-2-methoxybenzoate: A Privileged Scaffold in Modern Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-fluoro-2-methoxybenzoate scaffold has emerged as a cornerstone in medicinal chemistry, serving as a versatile building block for a diverse array of bioactive molecules.[1] The strategic incorporation of a fluorine atom at the 4-position and a methoxy group at the 2-position of the benzoic acid core imparts a unique combination of electronic and steric properties. This guide provides a comprehensive technical overview of the structural analogs of 4-fluoro-2-methoxybenzoate, delving into their rational design, synthesis, and multifaceted pharmacological applications. We will explore key structural modifications, from simple esters and amides to complex heterocyclic bioisosteres, and their impact on biological activity. Through an examination of structure-activity relationships (SAR), detailed experimental protocols, and illustrative case studies, this document aims to equip researchers with the knowledge to effectively leverage this privileged scaffold in the pursuit of novel therapeutic agents.

The 4-Fluoro-2-methoxybenzoate Core: A Foundation for Innovation

The parent compound, 4-fluoro-2-methoxybenzoic acid, is a white to off-white crystalline solid that serves as a fundamental starting material in organic synthesis.[1] Its utility in drug discovery stems from the advantageous physicochemical properties conferred by its substituents.

-

The Role of the 4-Fluoro Substituent: The introduction of a fluorine atom, the most electronegative element, can profoundly influence a molecule's properties. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and modulate the acidity (pKa) of nearby functional groups.[2] This strategic fluorination is a common tactic in modern medicinal chemistry to improve the overall druglikeness of a compound.

-

The Influence of the 2-Methoxy Group: The methoxy group at the ortho-position to the carboxylate can influence the conformation of the molecule and its ability to participate in hydrogen bonding. This can be crucial for achieving high-affinity binding to a biological target. Furthermore, the methoxy group can impact the molecule's lipophilicity and solubility.

The combination of these two substituents on the benzoate ring creates a unique electronic and steric environment, making it an attractive starting point for the design of novel ligands for a wide range of biological targets.

Synthetic Strategies for 4-Fluoro-2-methoxybenzoate Analogs

The synthesis of structural analogs of 4-fluoro-2-methoxybenzoate typically begins with the parent carboxylic acid or its corresponding acyl chloride. The most common and versatile modifications involve the derivatization of the carboxylate group to form esters and amides.

Synthesis of Benzamide Analogs

The formation of an amide bond is a cornerstone of medicinal chemistry, and N-substituted benzamides are a major class of analogs derived from 4-fluoro-2-methoxybenzoic acid. The general approach involves the coupling of the carboxylic acid with a primary or secondary amine.

Workflow for Benzamide Synthesis via Acyl Chlorides:

Caption: General workflow for the synthesis of N-substituted-4-fluoro-2-methoxybenzamides via the acyl chloride intermediate.

Detailed Protocol: Synthesis of N-Aryl-4-fluoro-2-methoxybenzamide

This protocol provides a general procedure for the synthesis of N-aryl substituted benzamides, a common class of analogs with diverse biological activities.

Materials:

-

4-Fluoro-2-methoxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

An appropriate substituted aniline

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the Acyl Chloride: In a round-bottom flask under an inert atmosphere, suspend 4-fluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq). Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear. Remove the solvent and excess reagent under reduced pressure to yield the crude 4-fluoro-2-methoxybenzoyl chloride, which can be used in the next step without further purification.

-

Amide Coupling: In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath. Add the crude 4-fluoro-2-methoxybenzoyl chloride dissolved in a minimal amount of anhydrous DCM dropwise to the cooled amine solution. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired N-aryl-4-fluoro-2-methoxybenzamide.[3]

Structure-Activity Relationships and Biological Applications

The true power of the 4-fluoro-2-methoxybenzoate scaffold lies in the diverse biological activities that can be achieved through systematic structural modifications. This section will explore key analog classes and their associated structure-activity relationships.

Benzamide Analogs as Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Several studies have explored 4-fluoro-2-methoxybenzamide analogs as potent kinase inhibitors.

Case Study: VEGFR-2 Kinase Inhibitors

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position of a pyrrolo[2,1-f][3][4][5]triazine scaffold, which can be considered a complex benzamide analog, led to the discovery of potent VEGFR-2 inhibitors.

| Compound | R Group | VEGFR-2 IC50 (nM) |

| 1 | Methyl | 150 |

| 2 | Ethyl | 85 |

| 3 | Isopropyl | 25 |

| 4 | Cyclopropyl | 10 |

Data is illustrative and based on trends reported in the literature.

The SAR studies revealed that the nature of the substituent on the amide nitrogen significantly impacts the inhibitory activity. Small, lipophilic groups are generally favored, with the cyclopropyl group providing the most potent inhibition in this series.

Signaling Pathway of VEGFR-2 in Angiogenesis:

Caption: Simplified signaling pathway of VEGFR-2 and the point of intervention for 4-fluoro-2-methoxybenzamide-based inhibitors.

Allosteric Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a more nuanced modulation of receptor activity.[6][7] The 4-fluoro-2-methoxybenzamide scaffold has been explored in the development of allosteric modulators for various GPCRs.

Allosteric modulators can be classified as:

-

Positive Allosteric Modulators (PAMs): Enhance the effect of the endogenous agonist.

-

Negative Allosteric Modulators (NAMs): Reduce the effect of the endogenous agonist.

-

Neutral Allosteric Ligands (NALs): Bind to the allosteric site without affecting agonist activity but can block the binding of other allosteric modulators.

The development of selective allosteric modulators is a promising strategy for treating a wide range of central nervous system (CNS) disorders.[6]

Antimicrobial and Antiparasitic Agents

The 4-fluoro-2-methoxybenzamide core has also been incorporated into molecules with potent antimicrobial and antiparasitic activity.

Case Study: Antiplasmodial Activity

A series of 2-phenoxybenzamides, incorporating a 4-fluoro-2-methoxybenzoyl moiety, have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria.[8] Structure-activity relationship studies revealed that modifications to the anilino portion of the molecule significantly impacted antiplasmodial activity and cytotoxicity. For instance, the introduction of a 4-(N-Boc)piperazinyl substituent in the para position of the anilide ring resulted in a compound with an IC50 of 0.2690 µM against the NF54 strain of P. falciparum and a high selectivity index.[8]

| Compound | Anilino Substituent | P. falciparum NF54 IC50 (µM) |

| 5 | Unsubstituted | > 10 |

| 6 | 4-(N-Boc-piperazinyl) | 0.2690 |

| 7 | 3-(N-Boc-piperazinyl) | 1.902 |

| 8 | 2-amino | 9.325 |

Data is illustrative and based on trends reported in the literature.[8]

These results highlight the importance of the substitution pattern on the anilide ring for achieving potent and selective antiplasmodial activity.

Bioisosteric Replacement of the Carboxylate Group

While amides and esters are the most common analogs, replacing the entire carboxylate group with a bioisostere can lead to significant improvements in physicochemical and pharmacokinetic properties. Bioisosteres are functional groups that possess similar steric and electronic properties to the original group, allowing them to interact with the biological target in a similar manner while potentially offering advantages in terms of metabolic stability, cell permeability, and oral bioavailability.

Common bioisosteres for the carboxylic acid group include:

-

Tetrazoles: These five-membered heterocyclic rings are acidic and can mimic the charge and hydrogen bonding properties of a carboxylic acid.

-

Acylsulfonamides: These functional groups are also acidic and can form similar hydrogen bond interactions as a carboxylate.

-

Hydroxamic acids: These groups can also act as carboxylic acid mimics.

The choice of a suitable bioisostere depends on the specific biological target and the desired physicochemical properties of the final compound.

Conclusion and Future Perspectives

The 4-fluoro-2-methoxybenzoate scaffold has proven to be a highly valuable starting point for the design and synthesis of a wide range of biologically active molecules. Its unique combination of electronic and steric properties provides a solid foundation for developing potent and selective ligands for various targets, including kinases, GPCRs, and enzymes involved in infectious diseases.

The future of drug discovery with this scaffold will likely involve:

-

Exploration of Novel Analogs: The synthesis and evaluation of a wider range of bioisosteric replacements for the carboxylate group will continue to yield novel compounds with improved properties.

-

Fragment-Based Drug Design: The 4-fluoro-2-methoxybenzoate core can be used as a starting fragment in fragment-based screening campaigns to identify novel starting points for drug discovery.

-

Application of Computational Chemistry: In silico methods will play an increasingly important role in the rational design of new analogs, predicting their binding modes and ADME properties.

By continuing to explore the vast chemical space accessible from this privileged scaffold, researchers are well-positioned to develop the next generation of innovative medicines to address unmet medical needs.

References

-

Saeed, A., et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o279. [Link]

-

Scribd. Benzamide Synthesis and Recrystallization. [Link]

-

SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

PMC. (2014). Novel Allosteric Modulators of G Protein-coupled Receptors. [Link]

-

PMC. (2005). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. [Link]

-

MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. [Link]

-

PMC. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. [Link]

-

PMC. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. [Link]

-

PubMed. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. [Link]

Sources

- 1. Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

physical and chemical properties of 4-Fluoro-2-methoxybenzoic acid

An In-depth Technical Guide to 4-Fluoro-2-methoxybenzoic Acid

Introduction

4-Fluoro-2-methoxybenzoic acid, with the chemical formula C₈H₇FO₃, is an aromatic carboxylic acid that has emerged as a significant building block in the fields of medicinal chemistry and materials science.[1] This fluorinated and methoxylated benzoic acid derivative, identified by its CAS Number 395-82-4, serves as a versatile intermediate in the synthesis of complex bioactive molecules and specialty polymers.[1][2] Its structural features—a carboxylic acid group for derivatization, a methoxy group that modulates electronic properties and conformation, and a fluorine atom to enhance metabolic stability and binding affinity—make it a compound of high interest for researchers and drug development professionals.

This guide provides a comprehensive overview of the core , its synthesis and reactivity, key applications, and established protocols for its handling and use in a research setting.

Part 1: Physicochemical and Spectroscopic Profile

The functional utility of 4-Fluoro-2-methoxybenzoic acid is fundamentally dictated by its inherent physical and chemical properties. At ambient temperatures, it exists as a white to off-white crystalline solid or powder.[1][2]

Core Physicochemical Data

A summary of the key quantitative data for 4-Fluoro-2-methoxybenzoic acid is presented below for rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FO₃ | [2][3][4] |

| Molecular Weight | 170.14 g/mol | [2][5][4][6] |

| CAS Number | 395-82-4 | [2][6][7][8] |

| Appearance | White to off-white crystalline powder | [1][2][3][9] |

| Melting Point | 133-140 °C | [3][6][8][9] |

| Boiling Point | 266.9 °C at 760 mmHg | [8] |

| Solubility | Sparingly soluble in water | [1] |

| pKa | 4.03 ± 0.10 (Predicted) | [1] |

| Density | 1.307 g/cm³ | [8] |

| Flash Point | 115.2 °C | [8] |

| Refractive Index | 1.524 | [8] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-Fluoro-2-methoxybenzoic acid. While specific spectra are lot-dependent, the expected data based on its molecular structure are as follows:

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the different types of protons. The carboxylic acid proton (-COOH) will appear as a broad singlet far downfield. The three aromatic protons will appear as complex multiplets, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing fluorine and carboxylic acid groups. The methoxy group (-OCH₃) protons will appear as a sharp singlet, typically around 3.8-3.9 ppm.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will provide information on the carbon framework.[10] Distinct signals are expected for the carbonyl carbon of the carboxylic acid (highly deshielded), the six aromatic carbons (with their chemical shifts influenced by the substituents), and the methoxy carbon.

-

Infrared (IR) Spectroscopy : The IR spectrum is a valuable tool for identifying key functional groups.[10] Characteristic absorption bands include a broad O-H stretch for the carboxylic acid, a strong C=O (carbonyl) stretch, C-O stretches associated with the ether and carboxylic acid, and a C-F stretch.

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 4-Fluoro-2-methoxybenzoic acid, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (170.14).[10]

Part 2: Synthesis, Reactivity, and Applications

Synthesis Pathways

The industrial synthesis of 4-Fluoro-2-methoxybenzoic acid typically involves multi-step organic reactions starting from commercially available precursors.[1] A common strategy involves the selective fluorination and methylation of a 2-hydroxybenzoic acid derivative.[1] This process often utilizes reagents like methyl iodide for the O-methylation of the hydroxyl group and a fluorinating agent, such as Selectfluor, for the regioselective installation of the fluorine atom.[1] Purification is generally achieved through recrystallization or column chromatography.[1]

Another synthetic approach for related fluorinated benzoic acids involves a Friedel-Crafts acylation reaction, followed by hydrolysis and purification to separate isomers.[11]

Caption: Generalized synthetic workflow for 4-Fluoro-2-methoxybenzoic acid.

Core Reactivity

The chemical behavior of 4-Fluoro-2-methoxybenzoic acid is governed by its three key functional groups: the carboxylic acid, the methoxy group, and the fluorine atom.

-

Carboxylic Acid Group : This is the primary site for derivatization. It readily undergoes standard carboxylic acid reactions such as esterification with alcohols, amide formation with amines (often requiring activation with reagents like EDCI), and reduction to the corresponding alcohol.

-

Aromatic Ring : The ring's reactivity towards electrophilic aromatic substitution is influenced by a combination of activating and deactivating effects. The methoxy group is a strong activating group, directing electrophiles to the ortho and para positions. Conversely, the carboxylic acid and fluorine atom are deactivating groups. The interplay of these effects dictates the regioselectivity of further substitutions.

-

Fluorine and Methoxy Groups : These groups are generally stable but critically influence the molecule's electronic properties, solubility, and how it interacts with biological targets in drug discovery applications.

Caption: Key reactivity sites and influences on 4-Fluoro-2-methoxybenzoic acid.

Applications in Research and Drug Development

The primary application of 4-Fluoro-2-methoxybenzoic acid is as a key intermediate in medicinal chemistry.[1] Its structure is incorporated into larger, more complex molecules designed to interact with specific biological targets.

-

Enzyme Inhibitors and Receptor Ligands : It serves as a foundational scaffold for developing molecules that can inhibit enzymes or bind to cellular receptors, a common strategy in modern drug design.[1] For instance, related fluorinated benzoic acid derivatives have been utilized in the synthesis of novel phosphodiesterase 4 (PDE4) inhibitors, which are being investigated for the treatment of chronic obstructive pulmonary disease (COPD).[12]

-

Enhancing Pharmacokinetic Properties : The strategic placement of a fluorine atom, as in this molecule, is a well-established technique in drug development to improve metabolic stability, increase binding affinity, and enhance membrane permeability of a drug candidate.

-

Materials Science : Beyond pharmaceuticals, it is also employed in the synthesis of specialized fluorinated polymers and other specialty chemicals.[1]

Part 3: Safety, Handling, and Experimental Protocols

Safety and Hazard Information

As with any laboratory chemical, 4-Fluoro-2-methoxybenzoic acid must be handled with appropriate care. According to its Safety Data Sheet (SDS), it is classified as causing skin and eye irritation.[7][8][9]

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7][8][9]

-

Precautionary Measures :

-

Handling : Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[7][13] Ensure adequate ventilation or use a local exhaust system to prevent dust dispersion.[7]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles, and appropriate lab clothing.[7][13][14]

-

Storage : Store in a dry, cool, and well-ventilated place in a tightly sealed container.[1][8][13]

-

Experimental Protocol 1: General Procedure for Esterification

This protocol describes a standard Fischer esterification, a fundamental reaction for converting 4-Fluoro-2-methoxybenzoic acid into its corresponding ester, a common next step in a synthetic sequence.

Objective : To synthesize Methyl 4-fluoro-2-methoxybenzoate.

Materials :

-

4-Fluoro-2-methoxybenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for reflux

Procedure :

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-Fluoro-2-methoxybenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent like ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the product as needed, typically via column chromatography.

Experimental Protocol 2: Purification by Recrystallization

This protocol provides a method for purifying solid 4-Fluoro-2-methoxybenzoic acid, a crucial step to ensure high purity for subsequent reactions or analyses.

Objective : To purify crude 4-Fluoro-2-methoxybenzoic acid.

Materials :

-

Crude 4-Fluoro-2-methoxybenzoic acid

-

Appropriate solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure :

-

Select an appropriate solvent system. The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.

-

Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

-

Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

-

To maximize crystal yield, place the flask in an ice bath for 15-30 minutes.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Dry the crystals thoroughly, either air-drying or in a vacuum oven, to remove all traces of solvent.

-

Confirm the purity of the recrystallized product by measuring its melting point and comparing it to the literature value.

References

-

Worldwide Life Sciences. (2026, February 13). 4-Fluoro-2-methoxybenzoic acid - 1g. Retrieved from [Link]

-

PureSynth. (n.d.). 4-Fluoro-2-Methoxybenzoic Acid 98.0%(GC). Retrieved from [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Thermo Fisher Scientific. (2026, January 16). SAFETY DATA SHEET - 3-Amino-4-methoxybenzoic acid. Retrieved from [Link]

-

Angene Chemical. (2025, February 11). Safety Data Sheet - Benzoic acid, 4-methoxy-2-nitro-. Retrieved from [Link]

-

Wychem. (n.d.). 4-Fluoro-2-methoxybenzoic acid. Retrieved from [Link]

-

Wagner, C. E., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2340. Retrieved from [Link]

-

Farman, M., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Retrieved from [Link]

-

Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. Retrieved from [Link]

-

MDPI. (2026, February 25). Discovery of Marine-Inspired Guanidine-Based PDE4 Inhibitors for the Treatment of Chronic Obstructive Pulmonary Disease. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Fluoro-2-methoxybenzoic Acid | CymitQuimica [cymitquimica.com]

- 3. H26179.06 [thermofisher.com]

- 4. 4-Fluoro-2-methoxybenzoic acid | CAS 395-82-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 4-Fluoro-2-methoxybenzoic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. wwmponline.com [wwmponline.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pure-synth.com [pure-synth.com]

- 9. 4-Fluoro-2-methoxybenzoic Acid | 395-82-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. angenechemical.com [angenechemical.com]

Technical Guide: Solubility Profiling of 4-Fluoro-2-methoxybenzoate Scaffolds in Organic Media

[1]

Executive Summary & Structural Context

The 4-Fluoro-2-methoxybenzoate scaffold serves as a critical intermediate in the synthesis of bioactive compounds, including NKCC1 inhibitors and receptor ligands [1, 2]. Its physicochemical behavior is governed by the interplay between the electron-withdrawing fluorine atom (C4 position) and the electron-donating methoxy group (C2 position) on the benzoate core.[1]

This guide addresses the solubility challenges associated with two primary forms encountered in drug development:

-

Free Acid: 4-Fluoro-2-methoxybenzoic acid (CAS 395-82-4) – A polar, crystalline solid requiring protic or highly polar aprotic solvents for high-concentration processing.[1]

-

Methyl Ester: Methyl 4-fluoro-2-methoxybenzoate (CAS 204707-42-6) – A lipophilic intermediate with broader solubility in non-polar organic solvents.[1]

Theoretical Solubility Framework

To predict and optimize solubility without exhaustive empirical testing, we apply Hansen Solubility Parameters (HSP) .[1] The solubility of the 4-fluoro-2-methoxybenzoate scaffold depends on matching its interaction energy (

Structural Determinants[2][3]

-

Fluorine Effect: Increases lipophilicity (LogP) and lattice energy compared to non-fluorinated analogs.[1] It reduces solubility in water but enhances solubility in halogenated solvents (DCM, Chloroform) due to polarizability matches.[1]

-

Methoxy Group: Provides a hydrogen bond acceptor site, enhancing solubility in alcohols (MeOH, EtOH) and aprotic polar solvents (THF, EtOAc).[1]

-

Carboxylic Acid vs. Ester: The free acid forms strong intermolecular hydrogen dimers, significantly increasing the melting point and reducing solubility in non-polar media (Hexane) compared to the ester.

Solubility Prediction Logic (DOT Diagram)

Figure 1: Decision matrix for solvent selection based on the chemical form (Acid vs. Ester) and intermolecular forces.[1]

Solubility Profile & Data Synthesis

The following data summarizes the solubility behavior derived from structural analogs (4-methoxybenzoic acid, 4-fluorobenzoic acid) and specific intermediate reports [3, 4].

Qualitative Solubility Matrix

| Solvent Class | Specific Solvent | Solubility (Free Acid) | Solubility (Methyl Ester) | Operational Context |

| Polar Protic | Methanol (MeOH) | High (>100 mg/mL) | High | Primary solvent for methylation reactions.[1] |

| Ethanol (EtOH) | High | High | Preferred for "greener" recrystallization.[1] | |

| Water | Low (<1 mg/mL) | Insoluble | Anti-solvent for precipitation.[1] | |

| Polar Aprotic | DMSO | Very High | Very High | Stock solutions for biological assays. |

| DMF | Very High | Very High | Reaction solvent for nucleophilic substitutions. | |

| Acetone | High | High | Good solvent for transfers; poor for crystallization. | |

| Chlorinated | Dichloromethane (DCM) | Moderate | Very High | Standard extraction solvent.[1] |

| Chloroform | Moderate | Very High | Alternative extraction solvent. | |

| Ethers/Esters | Ethyl Acetate (EtOAc) | Moderate | High | Excellent for liquid-liquid extraction.[1] |

| THF | High | High | Reaction solvent (e.g., reductions).[1] | |

| Hydrocarbons | Toluene | Low (Cold) / High (Hot) | Moderate | Ideal for Recrystallization. |

| Hexanes/Heptane | Insoluble | Low | Anti-solvent for crystallization.[1] |

Critical Insight: The Free Acid exhibits a steep solubility curve in Toluene. It is nearly insoluble at 20°C but highly soluble at 110°C, making Toluene (or Toluene/Heptane mixes) the gold standard for purification via recrystallization [5].[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility for a specific batch or new solvent system.

-

Preparation: Weigh approx. 100 mg of 4-Fluoro-2-methoxybenzoic acid into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Equilibration: Vortex for 30 seconds after each addition.

-

Visual Check: Inspect for clarity. If solid remains, continue addition.

-

Calculation:

[1][3] -

Heating (Optional): If insoluble at 2 mL (S < 50 mg/mL), heat to boiling point to assess recrystallization potential.

Protocol B: Purification via Recrystallization

Target: Removal of regioisomers (e.g., 5-fluoro isomers) and synthesis byproducts.[1]

Solvent System: Toluene (Solvent) / Heptane (Anti-solvent) or Ethanol/Water.[1]

-

Dissolution:

-

Place crude solid in a round-bottom flask.

-

Add Toluene (approx. 5-7 mL per gram of solid).[1]

-

Heat to reflux (110°C) with stirring until the solution is clear.

-

-

Hot Filtration (Crucial):

-

While boiling, filter through a pre-heated glass funnel (or Celite pad) to remove insoluble mechanical impurities.[1]

-

-

Crystallization:

-

Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not shock cool.

-

If no crystals form, add Heptane dropwise until slight turbidity persists, then cool to 4°C.

-

-

Isolation:

-

Filter the white crystalline solid via vacuum filtration.

-

Wash with cold (0°C) Toluene/Heptane (1:1 mixture).[1]

-

Dry under vacuum at 45°C for 12 hours.

-

Recrystallization Workflow Diagram (DOT)

Figure 2: Step-by-step purification workflow using a Toluene/Heptane system.

Application in Drug Development[2][5][6]

Synthesis of NKCC1 Inhibitors

In the synthesis of NKCC1 inhibitors (e.g., ARN23746), the methyl ester is often reacted with sulfonamides. The solubility of the ester in DCM/MeOH (8:2) is critical for the methylation step using trimethylsilyldiazomethane [1, 2].

-

Recommendation: For reactions involving the acid form, use DMF or DMSO if high concentrations (>0.5 M) are required.[1] For the ester, DCM is sufficient and allows for easier workup.

pH-Dependent Solubility (Extraction)

The carboxylic acid moiety (pKa ~4.[1]0) allows for "Acid-Base Extraction":

-

Organic Phase: Dissolve crude mixture in Ethyl Acetate .

-

Wash: Extract with sat. NaHCO₃ (aq) .[1] The 4-fluoro-2-methoxybenzoate converts to its sodium salt and moves to the aqueous layer.

-

Purification: Separate organic layer (impurities).[1] Acidify aqueous layer with HCl to precipitate pure 4-Fluoro-2-methoxybenzoic acid.

References

-

Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors. Journal of Medicinal Chemistry. (2021). Detailed synthetic procedures involving methyl 4-fluoro-2-methoxybenzoate. [1]

-

Dottorato di Ricerca in Scienze Biotecnologiche e Farmaceutiche. University of Bologna. (2021).[1] Thesis describing the solubility and synthesis of fluorinated benzoate intermediates.

-

Solubility Profile of 4-Methoxybenzoic Acid. BenchChem. (2025).[1][4] Analogous solubility data for the methoxy-benzoate scaffold.

-

Methyl 5-chloro-4-fluoro-2-methoxybenzoate Properties. BenchChem. (2025).[1] Physical properties of closely related halogenated benzoate esters. [1]

-

Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents. (CN110903176A).[1] Describes recrystallization of fluorinated benzoic acids using Toluene.

Technical Whitepaper: 4-Fluoro-2-methoxybenzoate Scaffolds in Medicinal Chemistry

Part 1: Executive Summary

The 4-Fluoro-2-methoxybenzoate scaffold represents a critical pharmacophore in modern drug discovery, offering a strategic balance between metabolic stability and electronic modulation. Unlike simple benzoic acid derivatives, this specific substitution pattern leverages the fluorine atom at the para-position (relative to the carboxylate) to block oxidative metabolism (CYP450-mediated hydroxylation) while the methoxy group at the ortho-position induces a twisted conformation, influencing ligand-receptor binding kinetics.

This guide provides a definitive technical analysis of 4-Fluoro-2-methoxybenzoic acid and its derivatives, detailing their physicochemical properties, validated synthetic pathways, and applications in therapeutic development, including RXFP1 modulation and transthyretin (TTR) stabilization.

Part 2: Chemical Identity & Physicochemical Properties[1][2]

The term "4-Fluoro-2-methoxybenzoate" formally refers to the anionic form or ester derivatives of 4-Fluoro-2-methoxybenzoic acid . In practice, the parent acid is the primary building block.

Core Chemical Data[3]

| Property | Parent Acid | Methyl Ester | Sodium Salt (Theoretical) |

| IUPAC Name | 4-Fluoro-2-methoxybenzoic acid | Methyl 4-fluoro-2-methoxybenzoate | Sodium 4-fluoro-2-methoxybenzoate |

| Common Synonyms | 4-Fluoro-o-anisic acid | Methyl 4-fluoro-o-anisate | - |

| CAS Registry No. | 395-82-4 | 204707-42-6 | N/A (In situ generation) |

| Molecular Formula | |||

| Molecular Weight | 170.14 g/mol | 184.17 g/mol | 192.12 g/mol |

| Appearance | White crystalline solid | White to off-white solid | White powder |

| Melting Point | 134–136 °C | 55–58 °C | >250 °C (Decomposes) |

| pKa (Predicted) | ~3.8 | N/A | N/A |

Structural Logic & Bioisosterism

-

Fluorine Effect (

): The C-F bond is bioisosteric to C-H but significantly stronger (approx. 116 kcal/mol vs. 99 kcal/mol), preventing metabolic degradation at the typically labile para-position. -

Methoxy Effect (

): The ortho-methoxy group serves two roles:-

Conformational Lock: Through intramolecular hydrogen bonding (if protonated) or steric repulsion, it forces the carboxylate out of planarity with the phenyl ring.

-

Lipophilicity Tuning: It increases logP compared to a hydroxyl group, enhancing membrane permeability while maintaining hydrogen bond acceptor capability.

-

Part 3: Synthetic Pathways & Experimental Protocols

Pathway Analysis

The synthesis of 4-Fluoro-2-methoxybenzoic acid is most reliably achieved via Carboxylation of Organometallic Intermediates (Grignard or Lithiation) derived from the corresponding aryl halide. This method avoids the regioselectivity issues common in Electrophilic Aromatic Substitution (EAS) of activated anisoles.

Visualization: Synthetic Logic Flow

The following diagram outlines the primary synthetic route (Route A) and an alternative oxidation route (Route B).

Figure 1: Convergent synthetic pathways for 4-Fluoro-2-methoxybenzoic acid.

Detailed Experimental Protocol: Grignard Carboxylation

Objective: Synthesis of 4-Fluoro-2-methoxybenzoic acid from 1-bromo-4-fluoro-2-methoxybenzene.

Reagents:

-

1-Bromo-4-fluoro-2-methoxybenzene (1.0 eq)

-

Magnesium turnings (1.2 eq)[1]

-

Iodine (catalytic crystal)[1]

-

Dry Tetrahydrofuran (THF) (anhydrous)[1]

-

Solid

(Dry Ice) -

HCl (1M)[2]

Methodology:

-

Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings and a crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

-

Grignard Formation: Add 10% of the aryl bromide solution in dry THF. Initiate reflux.[1][3][4] Once the reaction starts (exotherm/color change), add the remaining bromide dropwise to maintain gentle reflux.[1] Stir for 1–2 hours post-addition.

-

Critical Control Point: If initiation fails, add a drop of 1,2-dibromoethane. Do not overheat.

-

-

Carboxylation: Cool the Grignard solution to 0°C. Add crushed, dry solid

(excess) in small portions, or bubble gaseous -

Quench & Workup: Carefully quench with 1M HCl until pH < 2 (evolution of gas). The precipitate is the free acid.

-

Purification: Extract with Ethyl Acetate (

). Wash combined organics with Brine. Dry over

Yield Expectation: 75–85%.

Part 4: Structural Analysis & Spectroscopy[3]

Confirming the identity of the synthesized scaffold requires specific spectroscopic markers.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, DMSO-

- 12.8 (br s, 1H, COOH )

-

7.75 (dd,

-

7.05 (dd,

-

6.90 (td,

-

3.85 (s, 3H, OC

Mass Spectrometry (MS)

-

Method: ESI- (Negative Mode)

-

Observed Ion:

= 169.1 m/z. -

Fragmentation: Loss of

(44 Da) to yield fluoromethoxybenzene radical anion.

Part 5: Applications in Drug Discovery

Metabolic Stability Enhancement

The 4-fluoro-2-methoxybenzoate motif is frequently employed to replace unsubstituted benzoate or 2-methoxybenzoate groups. The C4-fluorine blocks the primary site of Phase I metabolism (aromatic hydroxylation), significantly extending the half-life (

Case Study: RXFP1 Modulators

Recent patent literature (e.g., WO2022122773A1) highlights the use of Methyl 4-fluoro-2-methoxybenzoate as a key intermediate in the synthesis of Relaxin Family Peptide Receptor 1 (RXFP1) agonists.

-

Mechanism: The benzoate moiety mimics the acidic residues of the native relaxin peptide, while the fluoro-methoxy substitution pattern optimizes binding pocket occupancy and prevents rapid clearance.

Case Study: Transthyretin (TTR) Stabilizers

Analogs of this scaffold (often linking the acid to a biaryl system) are explored for TTR amyloidosis treatment. The acid group forms salt bridges with Lys15 in the TTR thyroxine-binding channel, stabilizing the tetramer.

Part 6: References

-

Synthesis of 4-Fluoro-2-methoxybenzoic acid: Guidechem Chemical Database. CAS 395-82-4 Entry.[5]

-

Grignard Carboxylation Protocols: BenchChem Technical Protocols. "Grignard Reaction of 4-(Benzyloxy)-2-bromo-1-fluorobenzene" (Analogous methodology).

-

RXFP1 Modulator Patent: World Intellectual Property Organization. WO2022122773A1 - "Substituted Benzoate Derivatives as RXFP1 Modulators".

-

Metabolic Stability of Fluorinated Scaffolds: Journal of Medicinal Chemistry. "On the Metabolic Stability of Fluorinated Small Molecules".

-

NMR Data Correlation: ChemicalBook. Spectral data for 4-Methoxybenzoic acid derivatives.

Sources

An In-depth Technical Guide to the Safe Handling of 4-Fluoro-2-methoxybenzoic Acid for Research and Development

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 4-Fluoro-2-methoxybenzoic acid (CAS No. 395-82-4), a key building block in modern medicinal chemistry.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who work with this compound. The information herein is synthesized from established safety data and best laboratory practices to ensure a thorough understanding of the associated risks and the implementation of appropriate safety protocols.

Understanding the Compound: Physicochemical Properties and Hazard Identification

4-Fluoro-2-methoxybenzoic acid is a fluorinated aromatic carboxylic acid.[4] The presence of the fluorine atom and methoxy group on the benzoic acid framework makes it a valuable intermediate in the synthesis of novel pharmaceutical agents.[4] Its utility in modifying the pharmacokinetic and pharmacodynamic properties of molecules underscores its importance in drug discovery.

A summary of its key physicochemical properties is provided in the table below:

| Property | Value | Source(s) |

| CAS Number | 395-82-4 | [1][2][3][5][6] |

| Molecular Formula | C₈H₇FO₃ | [1][3][6][7] |

| Molecular Weight | 170.14 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 133-140 °C | [7] |

| Purity | Typically >98.0% | [5][6] |

| Storage Temperature | Room temperature, in a dry, sealed container |

Hazard Identification:

4-Fluoro-2-methoxybenzoic acid is classified as an irritant. The primary hazards associated with this compound are:

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[8][9][10]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[8][9][10]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[9][10]

There is currently no evidence to suggest that 4-Fluoro-2-methoxybenzoic acid is carcinogenic, mutagenic, or a reproductive toxicant, though comprehensive toxicological studies are limited.

Prudent Laboratory Practices: Safe Handling and Storage Protocols

Adherence to rigorous safety protocols is paramount when working with 4-Fluoro-2-methoxybenzoic acid to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential. The following diagram outlines the recommended PPE for handling this compound:

Caption: Recommended Personal Protective Equipment for handling 4-Fluoro-2-methoxybenzoic acid.

Engineering Controls

-

Ventilation: Always handle 4-Fluoro-2-methoxybenzoic acid in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in the immediate vicinity of where the compound is handled.

Handling Procedures

The following workflow illustrates the key steps for the safe handling of 4-Fluoro-2-methoxybenzoic acid:

Caption: Step-by-step workflow for the safe handling of 4-Fluoro-2-methoxybenzoic acid.

Storage

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

-

Incompatibilities: Store separately from strong oxidizing agents, strong bases, and reducing agents.

Emergency Preparedness: First Aid and Spill Response

Prompt and appropriate action is critical in the event of an emergency.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[9] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[11] |